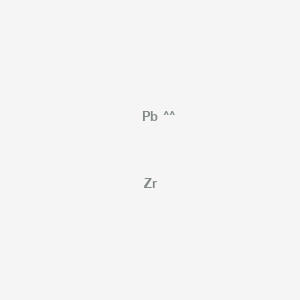

Lead;zirconium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Lead zirconate titanate, a compound of lead, zirconium, titanium, and oxygen, is known for its unique piezoelectric properties. Its chemical formula is Pb[Zr_xTi_{1-x}]O_3, where x can vary between 0 and 1. This compound is widely used in various applications due to its ability to convert mechanical stress into electrical charges and vice versa .

Preparation Methods

Lead zirconate titanate can be synthesized through several methods, including solid-state reaction, sol-gel processing, and chemical vapor synthesis. The solid-state reaction involves mixing lead oxide, zirconium oxide, and titanium oxide powders, followed by calcination at high temperatures. The sol-gel method involves hydrolyzing metal alkoxides to form a gel, which is then dried and calcined to obtain the desired compound. Chemical vapor synthesis involves reacting volatile metal compounds in a high-temperature environment to form the compound .

Chemical Reactions Analysis

Lead zirconate titanate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen, oxygen, and halides. For example, in the presence of hydrogen, lead zirconate titanate can be reduced to form lead and zirconium oxides. In the presence of oxygen, it can undergo oxidation to form lead and zirconium oxides. Substitution reactions can occur with halides, leading to the formation of lead and zirconium halides .

Scientific Research Applications

Lead zirconate titanate has numerous scientific research applications. In chemistry, it is used as a catalyst for various reactions. In biology, it is used in sensors and actuators due to its piezoelectric properties. In medicine, it is used in ultrasound imaging systems and piezoelectric injectors. In industry, it is used in capacitors, memory devices, and energy storage systems .

Mechanism of Action

The mechanism of action of lead zirconate titanate involves its piezoelectric properties. When mechanical stress is applied to the compound, it generates an electric charge due to the displacement of central metal ions within its perovskite crystal structure. This electric charge can then be used to power various devices or sensors. The molecular targets involved in this process include the central metal ions and the surrounding oxygen atoms .

Comparison with Similar Compounds

Lead zirconate titanate is unique compared to other similar compounds due to its high piezoelectric efficiency and stability at high temperatures. Similar compounds include barium titanate and lead magnesium niobate, which also exhibit piezoelectric properties but have lower efficiency and stability. Lead zirconate titanate’s ability to maintain its properties at high temperatures makes it more suitable for applications requiring high thermal stability .

Properties

CAS No. |

125390-18-3 |

|---|---|

Molecular Formula |

PbZr |

Molecular Weight |

298 g/mol |

IUPAC Name |

lead;zirconium |

InChI |

InChI=1S/Pb.Zr |

InChI Key |

QNZFKUWECYSYPS-UHFFFAOYSA-N |

Canonical SMILES |

[Zr].[Pb] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethyl thiocyanate](/img/structure/B14288147.png)

![4-Methoxy-5-[(oct-1-en-3-yl)oxy]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14288153.png)

![N,N'-[Sulfonyldi(4,1-phenylene)]dibenzenesulfonamide](/img/structure/B14288157.png)

![N~3~-[(2,6-Dimethoxyphenyl)methyl]-N~1~,N~1~-dimethylpropane-1,3-diamine](/img/structure/B14288165.png)

![7-Bromo-1h-benzo[e]indole-1,2(3h)-dione](/img/structure/B14288179.png)

![Diethyl [(4-oxoazetidin-2-yl)methyl]phosphonate](/img/structure/B14288193.png)

![[Amino(dicyclopropyl)methyl]phosphonic acid](/img/structure/B14288216.png)